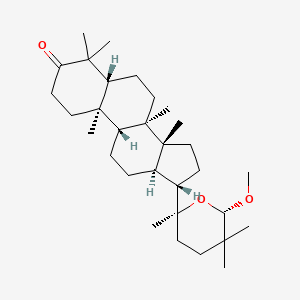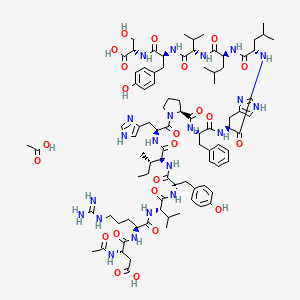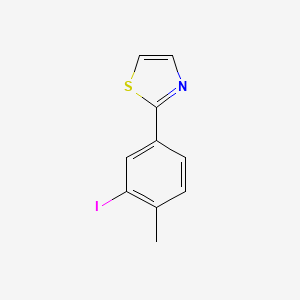
2-(3-Iodo-4-methylphenyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Iodo-4-methylphenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a 3-iodo-4-methylphenyl group. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds. The presence of iodine and methyl groups on the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Iodo-4-methylphenyl)thiazole typically involves the Hantzsch thiazole synthesis method. This method includes the condensation of 2-bromoacetophenones with thiourea or selenourea. The reaction is usually carried out under solvent-free conditions, making it an eco-friendly approach .
化学反応の分析
Types of Reactions: 2-(3-Iodo-4-methylphenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction reactions can lead to different oxidation states of the thiazole ring .
科学的研究の応用
2-(3-Iodo-4-methylphenyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-(3-Iodo-4-methylphenyl)thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, influencing biochemical pathways. The iodine and methyl groups can further modulate these interactions, enhancing the compound’s specificity and potency. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
類似化合物との比較
- 2-(3-Bromo-4-methylphenyl)thiazole
- 2-(3-Chloro-4-methylphenyl)thiazole
- 2-(3-Fluoro-4-methylphenyl)thiazole
Comparison: 2-(3-Iodo-4-methylphenyl)thiazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher electronegativity of iodine can lead to different interaction profiles with biological targets, potentially offering distinct advantages in certain applications .
特性
CAS番号 |
903522-16-7 |
|---|---|
分子式 |
C10H8INS |
分子量 |
301.15 g/mol |
IUPAC名 |
2-(3-iodo-4-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H8INS/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,1H3 |
InChIキー |
IGPGCKUKTLEBPQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=NC=CS2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


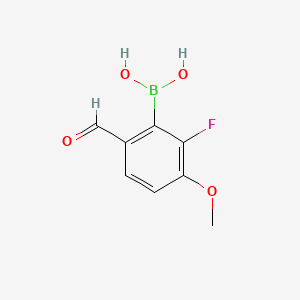

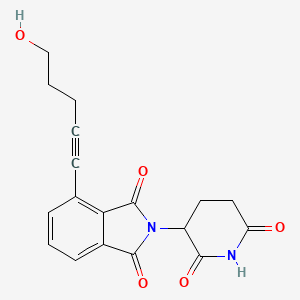
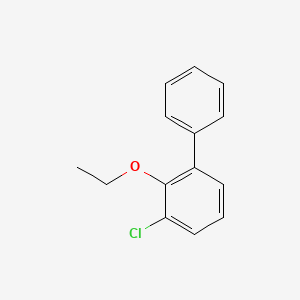
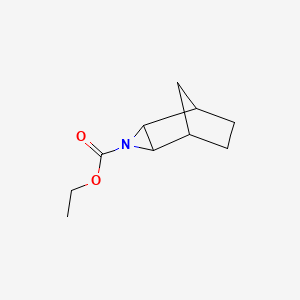
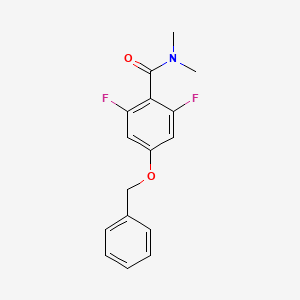
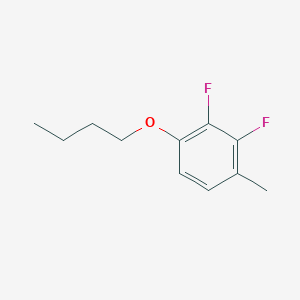
![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)
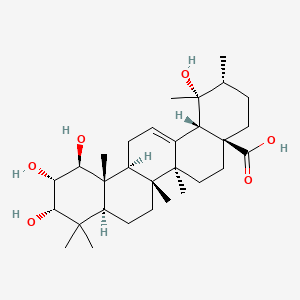
![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid](/img/structure/B14760460.png)
